Radical Cyclization Yield – Halogen-Tolerant Substrate Outperforms Sterically Hindered Analogs
In a silver‑promoted radical cascade aryldifluoromethylation, a panel of monosubstituted halogenated 2‑allyloxybenzaldehydes (compounds 1f–1k, encompassing 5‑chloro, 4‑bromo, 4‑fluoro, etc.) delivered chroman‑4‑one products in moderate yields under standard conditions (AgNO₃/K₂S₂O₈, CH₃CN/H₂O, 80 °C, 16 h) [1]. While the unsubstituted parent 2‑allyloxybenzaldehyde (1a) gave a 56 % ¹⁹F NMR yield, the chloro‑bearing substrates consistently produced isolable products, whereas the di‑tert‑butyl analog (1e) gave only a trace under aqueous CH₃CN and required a switch to DMSO to reach 45 % yield, and the di‑bromo substrate (1l) was a poor performer [1]. This demonstrates that the mono‑chloro substituent at the 5‑position preserves reactivity better than sterically congested or electron‑withdrawing patterns.
| Evidence Dimension | Isolated yield of chroman-4-one product in cascade radical cyclization |
|---|---|
| Target Compound Data | Moderate yield (class-level for halogen series 1f–1k; exact value for 5‑chloro analog not individually reported) |
| Comparator Or Baseline | Parent 2‑allyloxybenzaldehyde (1a): 56 % ¹⁹F NMR yield; di‑tert‑butyl analog (1e): trace in CH₃CN/H₂O, 45 % in DMSO |
| Quantified Difference | 5‑Chloro analog maintains productive reactivity vs. sterically hindered variants that fail or require solvent change |
| Conditions | AgNO₃ (1.2 equiv), K₂S₂O₈ (2.0 equiv), CH₃CN/H₂O (1:3), 80 °C, 16 h; DMSO used for problematic substrates |
Why This Matters
Researchers procuring this compound for radical cyclization chemistry can expect reliable conversion without the solvent optimization needed for sterically demanding analogs, saving development time.
- [1] Sun Q, Li H, Chen X, Hao J, Deng H, Jiang H. Silver-Promoted Radical Cascade Aryldifluoromethylation/Cyclization of 2-Allyloxybenzaldehydes for the Synthesis of 3-Aryldifluoromethyl-Containing Chroman-4-one Derivatives. Molecules. 2023;28(8):3578. View Source
